1-Cyclopropylethanol

Description

The exact mass of the compound 1-Cyclopropylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77076. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

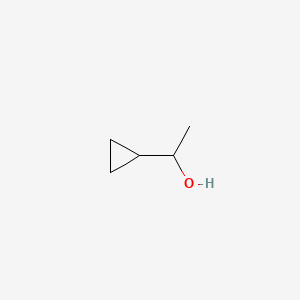

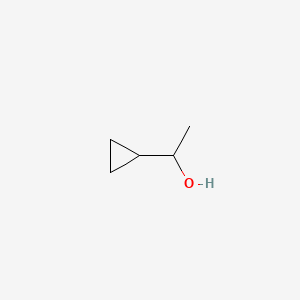

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVKJZXOBFLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870767 | |

| Record name | Cyclopropanemethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-42-4 | |

| Record name | 1-Cyclopropylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanemethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-methylcyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Cyclopropylethanol from Cyclopropyl Methyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropylethanol from cyclopropyl (B3062369) methyl ketone, a common transformation in organic synthesis. The primary method detailed is the reduction of the ketone using sodium borohydride (B1222165), a widely used and efficient reducing agent. This document includes detailed experimental protocols, quantitative data, and spectroscopic characterization of the final product.

Reaction Overview

The synthesis of 1-cyclopropylethanol from cyclopropyl methyl ketone is a standard reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically by the solvent, yields the final alcohol product.

Reaction Scheme:

Experimental Protocols

This section details the experimental procedures for the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol using sodium borohydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cyclopropyl methyl ketone | ≥98% | Commercially Available |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |

| Methanol (B129727) (MeOH) | Anhydrous | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Reagent Grade | Prepared in-house |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Reagent Grade | Commercially Available |

Detailed Experimental Procedure

To a solution of cyclopropyl methyl ketone (1.0 eq.) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, sodium borohydride (1.5 eq.) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then concentrated under reduced pressure to remove the methanol.

The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude 1-cyclopropylethanol can be purified by distillation to yield a colorless oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-cyclopropylethanol.

| Parameter | Value | Reference |

| Molar Mass of Cyclopropyl Methyl Ketone | 84.12 g/mol | N/A |

| Molar Mass of 1-Cyclopropylethanol | 86.13 g/mol | N/A |

| Typical Yield | 85-95% | General expectation for NaBH₄ reductions |

| Purity (after distillation) | >98% | N/A |

Characterization of 1-Cyclopropylethanol

The structure and purity of the synthesized 1-cyclopropylethanol can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.45 (q, J = 6.2 Hz, 1H, CH-OH)

-

δ 1.20 (d, J = 6.2 Hz, 3H, CH₃)

-

δ 0.95-0.85 (m, 1H, cyclopropyl CH)

-

δ 0.55-0.45 (m, 2H, cyclopropyl CH₂)

-

δ 0.30-0.20 (m, 2H, cyclopropyl CH₂)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 70.1 (CH-OH)

-

δ 23.5 (CH₃)

-

δ 17.5 (cyclopropyl CH)

-

δ 2.5 (cyclopropyl CH₂)

-

δ 1.8 (cyclopropyl CH₂)

Infrared (IR) Spectroscopy

The IR spectrum of 1-cyclopropylethanol shows a characteristic broad absorption band for the hydroxyl group (O-H) and bands corresponding to C-H and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch |

| ~3080, 3000 | C-H stretch (cyclopropyl) |

| ~2970, 2870 | C-H stretch (alkyl) |

| ~1080 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of 1-cyclopropylethanol.

| m/z | Assignment |

| 86 | [M]⁺ |

| 71 | [M-CH₃]⁺ |

| 57 | [M-C₂H₅]⁺ |

| 43 | [C₃H₇]⁺ |

Workflow and Process Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of 1-cyclopropylethanol.

Caption: Experimental workflow for the synthesis of 1-cyclopropylethanol.

Caption: Logical relationship of reactants and products.

physical properties of 1-Cyclopropylethanol

An In-depth Technical Guide on the Physical Properties of 1-Cyclopropylethanol

This technical guide provides a comprehensive overview of the core (CAS No: 765-42-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details the experimental protocols for property determination, and includes a workflow visualization for the characterization process.

Core Physical and Chemical Properties

1-Cyclopropylethanol, also known as α-Methylcyclopropanemethanol or Cyclopropyl (B3062369) methyl carbinol, is a colorless liquid at room temperature.[1][2] Its chemical structure consists of a cyclopropyl group attached to an ethanol (B145695) backbone, with the hydroxyl group at position 1.[2] This structure, particularly the strained three-membered cyclopropane (B1198618) ring and the hydroxyl functional group, dictates its physical properties and chemical reactivity.[2]

Quantitative Data Summary

The are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₀O | [3][4][5] |

| Molecular Weight | 86.13 g/mol | [3][4][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][7][8] |

| Boiling Point | 120-122 °C | at 760 mmHg (lit.)[3][9][10] |

| Melting Point | -32.1 °C | [5][9] |

| Density | 0.881 g/mL | at 25 °C (lit.)[3][9][10] |

| Specific Gravity | 0.89 | at 20/20 °C[1][11] |

| Refractive Index (n D) | 1.431 | at 20 °C (lit.)[3][9][10] |

| Flash Point | 31-37 °C | Closed Cup[1][3][11] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid samples like 1-Cyclopropylethanol.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer with appropriate range

-

Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)

-

Clamps and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of 1-Cyclopropylethanol to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Securely clamp the test tube and attach it to a thermometer. The thermometer bulb should be positioned adjacent to the test tube, with the bottom of the bulb level with the liquid surface.

-

Heating: Place the assembly into the heating block or Thiele tube. Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12] Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Temperature Reading: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected.

Density Determination (Pycnometer Method)

The use of a pycnometer (also known as a density bottle) allows for a precise determination of density.[13]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance (m₁).[13]

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled, deionized water. Insert the stopper carefully, allowing excess water to exit through the capillary. Thermostat the pycnometer in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m₂).[13]

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with 1-Cyclopropylethanol, following the same procedure of inserting the stopper, thermostatting to the same temperature, drying the exterior, and weighing (m₃).

-

Calculation: The density (ρ) of the sample at the measurement temperature is calculated using the formula:

-

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Where ρ_water is the known density of water at the experimental temperature.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance. It is commonly measured using an Abbe refractometer.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp for D-line, 589 nm)

-

Dropper or pipette

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Turn on the circulating water bath set to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of 1-Cyclopropylethanol onto the surface of the measuring prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Reading: Adjust the compensator knob to eliminate any color fringes and sharpen the dividing line. Align this line with the crosshairs in the eyepiece.

-

Data Acquisition: Read the refractive index value from the instrument's scale. Repeat the measurement 2-3 times and average the results for accuracy.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue immediately after the measurement.

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a liquid chemical sample such as 1-Cyclopropylethanol.

Caption: Workflow for determining the .

References

- 1. 1-Cyclopropylethanol | 765-42-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 3. 1-环丙基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 765-42-4 Cas No. | 1-Cyclopropylethanol | Apollo [store.apolloscientific.co.uk]

- 7. 1-Cyclopropylethanol | 765-42-4 | TCI AMERICA [tcichemicals.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]

- 11. 1-Cyclopropylethanol | 765-42-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to 1-Cyclopropylethanol (CAS: 765-42-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanol (CAS 765-42-4), also known as cyclopropyl (B3062369) methyl carbinol, is an organic compound featuring a cyclopropyl group attached to an ethanol (B145695) backbone.[1] This structure, particularly the strained three-membered ring, imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its utility spans from a versatile intermediate in the synthesis of complex organic molecules to a structural motif used to enhance the properties of pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to a research and development setting.

Physicochemical and Spectral Data

1-Cyclopropylethanol is a colorless liquid at room temperature with moderate volatility.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 1-Cyclopropylethanol

| Property | Value | Reference(s) |

| CAS Number | 765-42-4 | [1][2][3] |

| Molecular Formula | C₅H₁₀O | [1][3] |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 120-122 °C | [2] |

| Density | 0.881 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.431 | [2] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [2] |

| SMILES | CC(O)C1CC1 | [2] |

| InChI Key | DKKVKJZXOBFLRY-UHFFFAOYSA-N | [1][2] |

Spectroscopic analysis is crucial for the identification and characterization of 1-Cyclopropylethanol. A summary of available spectral data is provided below.

Table 2: Summary of Available Spectral Data

| Technique | Availability / Source | Reference(s) |

| ¹H NMR | Data available from various sources. | [4][5] |

| ¹³C NMR | Data available from various sources. | [4] |

| Mass Spectrometry (GC-MS) | Data available in NIST Mass Spectrometry Data Center. | [4] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available. | [4] |

| Raman Spectroscopy | Data available. | [4] |

Synthesis Methodologies

Several synthetic routes to 1-Cyclopropylethanol have been established, with the Grignard reaction being one of the most common and versatile methods. This approach typically involves the reaction of a cyclopropyl-containing ketone with an organomagnesium halide or vice-versa. Another notable method involves the reduction of cyclopropyl methyl ketone.[6]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of a 1-cyclopropylethanol derivative by reacting cyclopropyl methyl ketone with a Grignard reagent formed from a bromobenzene (B47551) derivative. This method is adaptable for various substituted aryl or alkyl Grignard reagents.

Materials and Equipment:

-

Magnesium turnings

-

Iodine (catalyst)

-

Bromobenzene derivative (or other organic halide)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Cyclopropyl methyl ketone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be thoroughly dried to exclude moisture.

-

To a round-bottom flask under an inert atmosphere, add magnesium turnings (1.5 equivalents relative to the halide) and a small crystal of iodine.

-

Add a solution of the bromobenzene derivative (1.2 equivalents) in anhydrous Et₂O dropwise to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-3 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous Et₂O dropwise to the stirred Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates the consumption of the starting ketone.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 1-cyclopropylethanol.

-

References

- 1. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 2. 1-Cyclopropylethanol 99 765-42-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum [chemicalbook.com]

- 6. (S)-1-CYCLOPROPYLETHANOL synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Cyclopropylethanol: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylethanol is a fascinating molecule that holds significant interest for organic chemists and drug development professionals due to its unique structural features and potential as a building block in the synthesis of complex organic molecules. The presence of a strained cyclopropyl (B3062369) ring adjacent to a stereocenter offers a rich stereochemical landscape and intriguing reactivity. This technical guide provides a comprehensive overview of the structural formula, isomers, and key chemical and physical properties of 1-cyclopropylethanol. Detailed experimental protocols for its synthesis are presented, along with a comparative analysis of its isomers. This document aims to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Structural Formula and Properties of 1-Cyclopropylethanol

1-Cyclopropylethanol, with the molecular formula C₅H₁₀O, is a secondary alcohol characterized by a cyclopropyl group attached to the carbon atom bearing the hydroxyl group.[1] Its IUPAC name is 1-cyclopropylethanol, and it is also known by synonyms such as cyclopropyl methyl carbinol and α-methylcyclopropanemethanol.[1] The molecule possesses a chiral center at the carbinol carbon, giving rise to a pair of enantiomers.

The presence of the three-membered cyclopropane (B1198618) ring imparts significant ring strain, which influences the molecule's reactivity and physical properties. It is a colorless liquid at room temperature with a boiling point of approximately 120-122 °C.

Physicochemical Properties

A summary of the key physicochemical properties of 1-cyclopropylethanol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| CAS Number | 765-42-4 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 120-122 °C | |

| Density | 0.881 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.431 | |

| SMILES | CC(C1CC1)O | [1] |

| InChI | InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 | [1] |

| InChIKey | DKKVKJZXOBFLRY-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of 1-cyclopropylethanol is supported by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 1-cyclopropylethanol typically shows a complex multiplet for the cyclopropyl protons in the upfield region (around 0.1-0.9 ppm). The methine proton (CH-OH) appears as a multiplet, and the methyl protons give a doublet. The hydroxyl proton signal is a broad singlet, and its chemical shift is concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the two non-equivalent methylene (B1212753) carbons of the cyclopropyl ring, the cyclopropyl methine carbon, and the carbinol carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations for the cyclopropyl and alkyl groups are observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 86. Common fragmentation patterns include the loss of a methyl group, a water molecule, or cleavage of the cyclopropyl ring.

Isomers of 1-Cyclopropylethanol

The molecular formula C₅H₁₀O can represent numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C₅H₁₀O, several constitutional isomers containing a cyclopropyl ring and a hydroxyl group exist. These include:

-

2-Cyclopropylethanol: A primary alcohol where the cyclopropyl group is attached to the second carbon of the ethanol (B145695) chain.

-

Cyclopropylmethanol: A primary alcohol where the hydroxymethyl group is directly attached to the cyclopropyl ring.

-

(1-Methylcyclopropyl)methanol: A primary alcohol with a methyl substituent on the cyclopropyl ring.

-

(2-Methylcyclopropyl)methanol: A primary alcohol with a methyl substituent on the cyclopropyl ring, which itself can exist as cis and trans diastereomers.

A comparison of the physical properties of 1-cyclopropylethanol and its key constitutional isomers is presented below.

| Isomer | Structure | IUPAC Name | Boiling Point (°C) |

| 1-Cyclopropylethanol |  | 1-Cyclopropylethanol | 120-122 |

| 2-Cyclopropylethanol |  | 2-Cyclopropylethanol | 137-138 |

| Cyclopropylmethanol |  | Cyclopropylmethanol | 123-124 |

Stereoisomers of 1-Cyclopropylethanol

1-Cyclopropylethanol possesses a single stereocenter at the carbon atom bonded to the hydroxyl group. This gives rise to a pair of enantiomers: (R)-1-cyclopropylethanol and (S)-1-cyclopropylethanol.

-

(R)-1-Cyclopropylethanol

-

(S)-1-Cyclopropylethanol

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The separation of these enantiomers is crucial in drug development, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Experimental Protocols

The synthesis of 1-cyclopropylethanol and its isomers can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Synthesis of Racemic 1-Cyclopropylethanol via Grignard Reaction

This protocol describes the synthesis of racemic 1-cyclopropylethanol from cyclopropanecarboxaldehyde (B31225) and a methyl Grignard reagent.

Materials:

-

Cyclopropanecarboxaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere is charged with a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to afford 1-cyclopropylethanol.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Enantioselective Synthesis of (S)-1-Cyclopropylethanol

This protocol outlines a general approach for the asymmetric reduction of cyclopropyl methyl ketone to yield (S)-1-cyclopropylethanol using a chiral catalyst.

Materials:

-

Cyclopropyl methyl ketone

-

Chiral reducing agent (e.g., (S)-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of the (S)-CBS-oxazaborolidine catalyst in anhydrous THF is added.

-

The flask is cooled to the recommended temperature (e.g., -20 °C or 0 °C).

-

Borane-dimethyl sulfide complex is added dropwise to the catalyst solution.

-

A solution of cyclopropyl methyl ketone in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is stirred at the specified temperature for several hours, and the progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield (S)-1-cyclopropylethanol.

Chiral Analysis:

The enantiomeric excess of the product should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Role in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in metabolic stability, potency, and selectivity. The rigid nature of the cyclopropyl ring can help to lock the conformation of a molecule, leading to a more favorable interaction with its biological target. While specific pharmacological data for 1-cyclopropylethanol is not widely reported, its structural features make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Visualizations

Structural Isomers of C₅H₁₀O with a Cyclopropyl Ring

Caption: Constitutional isomers of C₅H₁₀O containing a cyclopropyl group.

Experimental Workflow for the Synthesis of 1-Cyclopropylethanol

Caption: Experimental workflow for the synthesis of 1-cyclopropylethanol.

Conclusion

1-Cyclopropylethanol and its isomers represent a class of molecules with significant potential in organic synthesis and drug discovery. This technical guide has provided a detailed overview of their structural formulas, physicochemical properties, and isomerism. The outlined experimental protocols offer practical guidance for their synthesis in the laboratory. Further research into the biological activities of these compounds could unveil novel therapeutic applications, leveraging the unique properties imparted by the cyclopropyl moiety.

References

An In-depth Technical Guide to 1-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclopropylethanol, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for 1-cyclopropylethanol are crucial for accurate documentation and database searches in research and development.

IUPAC Name: 1-cyclopropylethanol[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings. Key alternative names include:

-

Cyclopropyl (B3062369) methyl carbinol[1][3][4]

Physicochemical Properties

The physical and chemical properties of 1-cyclopropylethanol are essential for its handling, application in reactions, and for analytical purposes. The compound is a colorless liquid at room temperature with moderate volatility.[3] Its reactivity is influenced by the presence of both the strained cyclopropyl ring and the hydroxyl functional group.[3]

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| CAS Number | 765-42-4 |

| Boiling Point | 120-122 °C |

| Density | 0.881 g/mL at 25 °C |

| Refractive Index | n20/D 1.431 |

| Flash Point | 37 °C (98.6 °F) - closed cup |

| pKa | 15.17 ± 0.20 (Predicted) |

| InChI | InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 |

| SMILES | CC(C1CC1)O |

Experimental Protocol: Synthesis of 1-Cyclopropylethanol

The synthesis of 1-cyclopropylethanol can be achieved through various methods. A common and illustrative method is the reduction of cyclopropyl methyl ketone.

Objective: To synthesize 1-cyclopropylethanol via the reduction of cyclopropyl methyl ketone using a metal hydride reducing agent.

Materials:

-

Cyclopropyl methyl ketone

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol (B129727) for NaBH₄; diethyl ether or THF for LiAlH₄)

-

Water

-

Dilute acid (e.g., 1M HCl) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of cyclopropyl methyl ketone in the appropriate anhydrous solvent. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: The reducing agent (e.g., sodium borohydride) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. If using a more reactive hydride like LiAlH₄, it is typically dissolved in an anhydrous ether and added dropwise via an addition funnel.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting ketone.

-

Quenching: Once the reaction is complete, it is carefully quenched. For sodium borohydride in methanol, water is slowly added. For LiAlH₄, the reaction is quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup).

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclopropylethanol.

-

Purification: If necessary, the crude product can be purified by distillation to obtain pure 1-cyclopropylethanol.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-cyclopropylethanol from cyclopropyl methyl ketone.

References

- 1. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropylethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]

- 6. 1-Cyclopropylethanol 99 765-42-4 [sigmaaldrich.com]

- 7. 1-环丙基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

1H NMR spectrum analysis of 1-Cyclopropylethanol

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Cyclopropylethanol

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclopropylethanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the experimental procedure, presents a comprehensive interpretation of the spectral data, and illustrates the underlying structural relationships through diagrams.

Molecular Structure and Proton Environments

1-Cyclopropylethanol (C₅H₁₀O) is a secondary alcohol containing a cyclopropyl (B3062369) ring. Its structure presents five distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The correct assignment of these signals is crucial for confirming the molecule's identity and purity.

Figure 1: Molecular structure of 1-cyclopropylethanol with proton environments labeled Ha through Hg,h.

Experimental Protocol: ¹H NMR Spectroscopy

The following describes a standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like 1-cyclopropylethanol.

Sample Preparation:

-

A sample of 1-cyclopropylethanol (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for such compounds.[1][2]

-

A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added. TMS provides a reference signal at 0.00 ppm.[2]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The spectrum is recorded on a 400 MHz NMR spectrometer.[3][4]

-

Standard acquisition parameters are used, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the identity of the hydroxyl (-OH) proton signal, a D₂O exchange experiment can be performed. A drop of deuterium (B1214612) oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish.[2]

Spectral Data and Analysis

The ¹H NMR spectrum of 1-cyclopropylethanol was recorded in CDCl₃ at 400 MHz. The spectral data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in the table below.

| Signal Label | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Ha | -CH₃ | 1.27 | 3H | Doublet (d) | Jab = 6.6 Hz |

| Hb | -CH(OH)- | 3.08 | 1H | Multiplet (m) | Jba = 6.6 Hz, Jbd ≈ 8-9 Hz |

| Hc | -OH | 2.39 | 1H | Singlet (s, broad) | N/A |

| Hd | Cyclopropyl -CH- | 0.90 | 1H | Multiplet (m) | Complex |

| He,f,g,h | Cyclopropyl -CH₂- | 0.18 - 0.50 | 4H | Multiplets (m) | Complex |

Data sourced from ChemicalBook and interpreted based on standard principles of NMR spectroscopy.[3]

Detailed Signal Interpretation

-

Ha (-CH₃): δ ≈ 1.27 ppm. This signal integrates to three protons and appears as a doublet. The splitting into a doublet (n+1 = 1+1 = 2) is due to coupling with the single adjacent methine proton, Hb.[5] The coupling constant, ³Jab, is approximately 6.6 Hz, a typical value for vicinal coupling in acyclic systems.[6][7]

-

Hb (-CH(OH)-): δ ≈ 3.08 ppm. This signal, corresponding to one proton, is the most downfield of the C-H protons. Its chemical shift is influenced by the deshielding effect of the adjacent electronegative oxygen atom. It appears as a complex multiplet because it is coupled to the three Ha protons and the single Hd proton on the cyclopropyl ring. This pattern is best described as a doublet of quartets (or quartet of doublets).

-

Hc (-OH): δ ≈ 2.39 ppm. Integrating to one proton, this signal is assigned to the hydroxyl group. Its chemical shift can be variable depending on concentration, temperature, and solvent.[8] It typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or acid, which averages out any coupling to the adjacent Hb proton.[2][9]

-

Hd (Cyclopropyl -CH-): δ ≈ 0.90 ppm. This multiplet corresponds to the single proton on the cyclopropyl ring attached to the ethanol (B145695) substituent. It is coupled to the methine proton Hb and the four other protons on the cyclopropyl ring (He,f,g,h), resulting in a complex splitting pattern.

-

He,f,g,h (Cyclopropyl -CH₂-): δ ≈ 0.18 - 0.50 ppm. These signals are the most upfield in the spectrum, a characteristic feature of cyclopropyl protons which are shielded by the ring's anisotropic magnetic field. The four protons of the two methylene (B1212753) groups are chemically non-equivalent (diastereotopic) and couple with each other (geminal coupling) and with the Hd proton (vicinal coupling), leading to a series of complex, overlapping multiplets.[3]

Spin-Spin Coupling Pathways

The observed splitting patterns are a direct result of through-bond interactions (J-coupling) between neighboring non-equivalent protons. The primary coupling relationships in 1-cyclopropylethanol are illustrated below.

Figure 2: Key ¹H-¹H spin-spin coupling interactions in 1-cyclopropylethanol.

Conclusion

The ¹H NMR spectrum of 1-cyclopropylethanol provides a clear and detailed fingerprint of its molecular structure. The chemical shifts of the signals are consistent with the electronic environments of the protons, particularly the deshielding effect of the hydroxyl group and the characteristic shielding of the cyclopropyl ring. The integration values confirm the proton count in each environment, and the spin-spin coupling patterns reveal the connectivity of the proton network, allowing for an unambiguous assignment of all signals. This comprehensive analysis demonstrates the power of NMR spectroscopy as a primary tool for structural verification in chemical research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 9. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR Spectral Data of 1-Cyclopropylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Cyclopropylethanol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

13C NMR Spectral Data

The 13C NMR spectrum of 1-Cyclopropylethanol was acquired in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

| Carbon Atom | Chemical Shift (ppm) | Multiplicity |

| C1 | ~70.5 | CH |

| C2 | ~23.5 | CH3 |

| C3 | ~18.0 | CH |

| C4 | ~2.5 | CH2 |

| C5 | ~1.5 | CH2 |

Note: The chemical shift values are estimated from the spectral image provided by ChemicalBook and may have minor variations.[1]

Experimental Protocol

The following outlines a standard protocol for the acquisition of a 13C NMR spectrum of a liquid sample such as 1-Cyclopropylethanol.

2.1. Sample Preparation

-

Sample Quantity: Weigh approximately 20-50 mg of 1-Cyclopropylethanol.[2] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[2] CDCl3 is a common solvent for nonpolar to moderately polar organic compounds.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution must be homogeneous and free of any solid particles, as suspended material can degrade the quality of the NMR spectrum.

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., Bruker Avance series).

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium (B1214612) signal of the CDCl3 solvent to ensure stability.

-

Tuning and Matching: The probe is tuned to the 13C frequency to optimize signal detection.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

-

Spectral Width: A spectral width of approximately 240 ppm is set to encompass the entire range of expected 13C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2 seconds is used to allow for the relaxation of the carbon nuclei between scans.

-

Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 1-Cyclopropylethanol with the carbon atoms numbered for correlation with the 13C NMR data.

Caption: Molecular structure of 1-Cyclopropylethanol with carbon atom numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-cyclopropylethanol (CAS No. 765-42-4). The information presented herein is essential for the identification and structural elucidation of this compound in various analytical contexts. This document outlines the primary fragmentation mechanisms, presents quantitative data, details a standard experimental protocol, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Data

The mass spectrum of 1-cyclopropylethanol is characterized by several key fragments that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, for the most prominent ions are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.

| m/z | Relative Intensity (%) | Proposed Ionic Fragment |

| 27 | 25 | [C2H3]+ |

| 29 | 20 | [C2H5]+ |

| 31 | 30 | [CH3O]+ |

| 39 | 35 | [C3H3]+ |

| 41 | 60 | [C3H5]+ |

| 43 | 55 | [C3H7]+ or [C2H3O]+ |

| 45 | 100 | [C2H5O]+ |

| 53 | 20 | [C4H5]+ |

| 55 | 50 | [C4H7]+ |

| 57 | 80 | [C4H9]+ or [C3H5O]+ |

| 68 | 15 | [C5H8]+ |

| 71 | 95 | [M-CH3]+ |

| 86 | 5 | [M]+• |

Note: The data represents the most significant peaks and is based on publicly available spectra. Intensities are relative to the base peak at m/z 45.

Experimental Protocols

The following is a standard experimental protocol for the analysis of 1-cyclopropylethanol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

-

Prepare a stock solution of 1-cyclopropylethanol in a high-purity volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working standard at a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 150.

-

Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

-

Data Acquisition: Full scan mode.

Fragmentation Pathway Analysis

The fragmentation of 1-cyclopropylethanol under electron ionization follows predictable pathways for secondary alcohols, with additional fragmentation patterns influenced by the strained cyclopropyl (B3062369) ring.

The molecular ion ([M]+•) is observed at m/z 86, though with a low relative intensity, which is typical for alcohols.

The base peak at m/z 45 is a result of a characteristic alpha-cleavage . This involves the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a cyclopropyl radical and the formation of the stable, resonance-stabilized [CH3CH=OH]+ ion.

Another significant fragmentation is the loss of a methyl group , resulting in the prominent peak at m/z 71 . This fragment, [M-CH3]+, is formed by the cleavage of the C-C bond between the secondary carbon and the methyl group.

The peak at m/z 57 is likely due to the loss of an ethyl group following the rearrangement of the molecular ion, or a secondary fragmentation from the m/z 71 ion.

The presence of ions at m/z 41 and 55 suggests fragmentation involving the cyclopropyl ring . Ring opening of the cyclopropyl group can lead to the formation of various alkenyl cations.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of 1-cyclopropylethanol upon electron ionization.

Caption: Primary fragmentation pathways of 1-cyclopropylethanol in EI-MS.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-cyclopropylethanol. It details the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for IR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the characterization and analysis of this compound.

Introduction to the Infrared Spectroscopy of 1-Cyclopropylethanol

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

1-Cyclopropylethanol (C₅H₁₀O) is a secondary alcohol containing a cyclopropyl (B3062369) ring. Its IR spectrum is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the cyclopropyl ring, and the alkyl C-H bonds. Understanding these characteristic absorptions is crucial for the identification and quality control of this compound.

Predicted Infrared Absorption Data for 1-Cyclopropylethanol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3350 (broad) | Strong | O-H stretching (hydrogen-bonded) | Secondary Alcohol (-OH) |

| ~3080-3000 | Medium | C-H stretching | Cyclopropyl Ring |

| ~2970-2850 | Strong | C-H stretching | Alkyl (CH₃, CH) |

| ~1465 | Medium | C-H bending (scissoring) | Methylene (in cyclopropyl) |

| ~1375 | Medium | C-H bending (symmetric) | Methyl (-CH₃) |

| ~1150-1075 | Strong | C-O stretching | Secondary Alcohol (C-OH) |

| ~1020 | Medium | Cyclopropyl ring deformation (ring breathing) | Cyclopropyl Ring |

Experimental Protocol: ATR-FTIR Spectroscopy of 1-Cyclopropylethanol

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples. It is a non-destructive method that requires minimal sample preparation.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

1-Cyclopropylethanol (liquid sample)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Experimental Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Sample Application: Place a small drop of 1-cyclopropylethanol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes in IR spectroscopy.

Caption: Experimental workflow for ATR-FTIR analysis.

Boiling point and melting point of 1-Cyclopropylethanol

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclopropylethanol

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Cyclopropylethanol (CAS No. 765-42-4), a versatile organic compound utilized in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and standardized experimental protocols.

Physicochemical Data of 1-Cyclopropylethanol

1-Cyclopropylethanol is a colorless to almost colorless liquid at room temperature.[1][2] Its key physical properties are summarized below.

| Property | Value | References |

| Boiling Point | 120-122 °C | [3][4] |

| 122 °C | [5] | |

| 123.5 °C (at 760 mmHg) | [6] | |

| Melting Point | -32.1 °C | [3][4][6] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [4][7] |

| Density | 0.881 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.431 | [3][8][4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a substance like 1-Cyclopropylethanol.

Protocol 1: Melting Point Determination (Low-Temperature Capillary Method)

Given the low melting point of 1-Cyclopropylethanol (-32.1°C), its determination requires a specialized low-temperature apparatus capable of controlled cooling and slow heating.

Objective: To determine the temperature range over which the solid phase of a compound transitions to the liquid phase. For pure compounds, this range is typically narrow.[9]

Apparatus:

-

Low-temperature melting point apparatus (e.g., a cryostat-equipped system)

-

Sample holder and capillary tubes

-

Digital thermometer with high precision

Procedure:

-

Sample Preparation: The liquid 1-Cyclopropylethanol sample is introduced into a capillary tube. The tube is then flash-frozen using a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone bath) to solidify the compound.

-

Apparatus Setup: The frozen capillary tube is placed in the sample holder of the pre-cooled low-temperature melting point apparatus. The initial temperature of the apparatus should be set well below the expected melting point.

-

Heating and Observation: The apparatus is programmed to heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[10]

-

Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the last crystal of the solid phase completely liquefies (T2).[9]

-

Purity Assessment: A narrow melting range (e.g., 0.5-1.0°C) is indicative of a high-purity sample.[9][11] Impurities tend to lower the melting point and broaden the melting range.[12]

Protocol 2: Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.[13]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14][15][16]

Apparatus:

-

Thiele tube or a Mel-Temp apparatus equipped for boiling point determination[17]

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

High-boiling mineral oil or silicone oil for the heating bath

Procedure:

-

Sample Preparation: Approximately 0.5 mL of 1-Cyclopropylethanol is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.[13][14]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil bath of a Thiele tube.[16]

-

Heating: The apparatus is heated gently.[16] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube.[13][16] This indicates that the liquid has reached its boiling point and its vapor is escaping.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[16] This is the point where the external atmospheric pressure overcomes the vapor pressure of the liquid.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent.

Visualized Experimental Workflows

The logical steps for the determination of melting and boiling points are illustrated below using workflow diagrams.

References

- 1. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 1-CYCLOPROPYLETHANOL price,buy 1-CYCLOPROPYLETHANOL - chemicalbook [chemicalbook.com]

- 5. 1-Cyclopropylethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. studylib.net [studylib.net]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. phillysim.org [phillysim.org]

Technical Guide: Physicochemical Properties of 1-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Cyclopropylethanol, with a specific focus on its solubility and density. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where 1-Cyclopropylethanol may be used as an intermediate or building block.

Core Properties of 1-Cyclopropylethanol

1-Cyclopropylethanol, also known as α-methylcyclopropanemethanol, is an organic compound with the chemical formula C₅H₁₀O. It is characterized by a cyclopropyl (B3062369) group attached to an ethanol (B145695) backbone. This structure, particularly the presence of the hydroxyl (-OH) group, significantly influences its physical and chemical properties, including its solubility and reactivity.[1] At room temperature, it exists as a colorless liquid.[1]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of 1-Cyclopropylethanol that have been reported in the literature.

| Property | Value | Temperature (°C) | Reference |

| Density | 0.881 g/mL | 25 | [2][3][4] |

| Boiling Point | 120-122 °C | - | [2][3] |

| Molar Mass | 86.13 g/mol | - | |

| Refractive Index | 1.431 | 20 | [2][3] |

Solubility Profile

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended for the experimental determination of solubility and density.

Determination of Density

The density of liquid 1-Cyclopropylethanol can be accurately determined using a pycnometer or a digital density meter. A general procedure using a pycnometer is outlined below:

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Record the mass of the empty, dry pycnometer.

-

Filling: Fill the pycnometer with 1-Cyclopropylethanol, ensuring no air bubbles are trapped inside. The temperature of the liquid should be controlled and recorded, ideally at 25°C.

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the 1-Cyclopropylethanol, and then dividing this mass by the known volume of the pycnometer.

Determination of Solubility

The solubility of 1-Cyclopropylethanol in a given solvent can be determined using the isothermal shake-flask method, a widely accepted technique.

-

Sample Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Addition of Solute: Add an excess amount of 1-Cyclopropylethanol to each vial to create a saturated solution.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess, undissolved 1-Cyclopropylethanol has settled.

-

Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant. The concentration of 1-Cyclopropylethanol in the supernatant can then be determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

-

Calculation: The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility and density of 1-Cyclopropylethanol.

Caption: Workflow for Determining Density and Solubility.

References

An In-depth Technical Guide to the Ring Strain and Reactivity of 1-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique chemical properties of 1-cyclopropylethanol, with a particular focus on how the inherent ring strain of the cyclopropyl (B3062369) group dictates its reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, where the cyclopropyl moiety is an increasingly important structural motif.

The Foundation of Reactivity: Ring Strain in the Cyclopropyl Group

The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, a consequence of both angle strain and torsional strain. This inherent strain energy, approximately 115 kJ/mol, profoundly influences the chemical behavior of cyclopropane and its derivatives, including 1-cyclopropylethanol.

Angle Strain: The carbon atoms in a cyclopropane ring are sp³ hybridized, ideally adopting bond angles of 109.5°. However, the geometric constraints of the three-membered ring force the C-C-C bond angles to be 60°, a significant deviation that leads to poor orbital overlap and weakened carbon-carbon bonds. This is often described using the Walsh model or the Coulson-Moffitt bent bond model .

Torsional Strain: The planar nature of the cyclopropane ring results in the eclipsing of all hydrogen atoms on adjacent carbon atoms, further contributing to the overall ring strain.

This high ring strain imparts alkene-like character to the cyclopropane ring, making it susceptible to reactions that lead to ring-opening, thereby relieving the strain.

Bonding Models of Cyclopropane

To rationalize the unique bonding and reactivity of the cyclopropane ring, two primary models have been proposed:

-

Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon-carbon bonds in cyclopropane are not linear but are instead "bent" outwards from the internuclear axis. This allows for a reduction in angle strain as the inter-orbital angle is greater than the 60° internuclear angle.

-

Walsh Model: This model describes the bonding in terms of a set of molecular orbitals. It suggests that the sp² hybridized carbons form a basis set of orbitals, with three orbitals having lower energy and three having higher energy. This model successfully explains the electronic properties and the ability of the cyclopropyl group to conjugate with adjacent p-orbitals.

Caption: Coulson-Moffitt model of cyclopropane.

Caption: Simplified energy diagram of Walsh orbitals.

Physical and Spectroscopic Properties of 1-Cyclopropylethanol

1-Cyclopropylethanol is a colorless liquid with the molecular formula C₅H₁₀O. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 123-124 °C |

| Density | 0.916 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.433 |

| ¹H NMR (CDCl₃, δ) | ~3.3 (q, 1H, CH-OH), ~1.2 (d, 3H, CH₃), ~0.9 (m, 1H, CH-cyclopropyl), ~0.5 (m, 2H, CH₂-cyclopropyl), ~0.2 (m, 2H, CH₂-cyclopropyl) |

| ¹³C NMR (CDCl₃, δ) | ~70 (CH-OH), ~23 (CH₃), ~17 (CH-cyclopropyl), ~2 (CH₂-cyclopropyl) |

| IR (neat, cm⁻¹) | ~3350 (O-H stretch, broad), ~3080, 3000 (C-H stretch, cyclopropyl), ~2970, 2870 (C-H stretch, alkyl) |

Reactivity of 1-Cyclopropylethanol

The presence of the cyclopropyl group adjacent to a hydroxyl-bearing carbon introduces unique reactivity patterns. The high p-character of the C-C bonds in the cyclopropane ring allows for effective electronic interaction with the adjacent carbinol center. This interaction is particularly significant in reactions involving the formation of a carbocation intermediate at the α-position.

Acid-Catalyzed Rearrangement

Under acidic conditions, protonation of the hydroxyl group of 1-cyclopropylethanol followed by the loss of water generates a secondary cyclopropylcarbinyl cation. This cation is known to be highly stabilized through delocalization of the positive charge into the cyclopropane ring, a phenomenon often referred to as "homoaromaticity" in the transition state. This stabilized cation can then undergo rearrangement through ring-opening to form homoallylic alcohols. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.

Caption: Logical workflow of acid-catalyzed rearrangement.

Oxidation

The secondary alcohol group in 1-cyclopropylethanol can be oxidized to the corresponding ketone, cyclopropyl methyl ketone, using standard oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed to avoid over-oxidation or potential side reactions involving the cyclopropyl ring. More vigorous oxidizing agents, like chromic acid (Jones reagent), could potentially lead to cleavage of the strained cyclopropane ring.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and key reactions of 1-cyclopropylethanol. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of 1-Cyclopropylethanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromocyclopropane in anhydrous diethyl ether.

-

Add a small portion of the bromocyclopropane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

-

Add the remaining bromocyclopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another hour.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-